Bienvenue dans la boutique en ligne BenchChem!

(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)

Radiostrontium decorporation Chelation therapy Nuclear emergency medicine

(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) (CAS 75206-88-1, molecular formula C₅H₁₃NO₇P₂, MW 261.11) is a geminal bisphosphonate bearing an N-acetylated aminoalkyl side chain on the bridging carbon of the P–C–P backbone. It serves as the free-acid precursor to the calcium sodium salt form (S186/Ca-APDA, CAS 97759-16-5), which has been characterized crystallographically as the dihydrate and is recognized as a strontium-specific chelating agent.

Molecular Formula C5H13NO7P2
Molecular Weight 261.11 g/mol
Cat. No. B3153137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)
Molecular FormulaC5H13NO7P2
Molecular Weight261.11 g/mol
Structural Identifiers
SMILESCCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C5H13NO7P2/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13)
InChIKeyMFORMDAHVCCVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) – CAS 75206-88-1 Procurement & Selection Guide


(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) (CAS 75206-88-1, molecular formula C₅H₁₃NO₇P₂, MW 261.11) is a geminal bisphosphonate bearing an N-acetylated aminoalkyl side chain on the bridging carbon of the P–C–P backbone [1]. It serves as the free-acid precursor to the calcium sodium salt form (S186/Ca-APDA, CAS 97759-16-5), which has been characterized crystallographically as the dihydrate and is recognized as a strontium-specific chelating agent . Unlike nitrogen-containing bisphosphonates developed for anti-resorptive bone therapy, this compound has been investigated primarily for radiostrontium decorporation following internal contamination [2].

Why Generic Bisphosphonate Interchangeability Fails for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)


Bisphosphonates cannot be treated as interchangeable commodities for strontium-decorporation applications: the P–C–P backbone is a scaffold whose biological selectivity is exquisitely modulated by the side-chain substituents [1]. Broad-spectrum polyaminocarboxylate chelators such as EDTA and DTPA are impractical for in vivo radiostrontium removal because their binding affinity for strontium is insufficiently selective over physiological calcium, requiring a Ca/Sr discrimination factor of at least 10³–10⁴ that they do not meet [2]. Anti-resorptive bisphosphonates such as etidronate, alendronate, and pamidronate were optimized for hydroxyapatite binding and osteoclast inhibition—not for selective strontium chelation and renal elimination—and etidronate has shown only potential affinity for cobalt, not proven strontium-specific decorporation efficacy [3]. The quantitative evidence below establishes where (1-acetamidopropane-1,1-diyl)bis(phosphonic acid) and its salts occupy a differentiated performance space that generic substitution cannot replicate.

Quantitative Differentiation Evidence for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) vs. Comparators


1.5× Superior Radiostrontium Urinary Excretion Potency vs. BADE and BADS Chelators

In a direct head-to-head rat study, S186 (the calcium sodium salt of (1-acetamidopropane-1,1-diyl)bis(phosphonic acid)) demonstrated a urinary ⁸⁵Sr excretion rate that was 1.5 times higher than that achieved by either BADE or BADS at equivalent dosage levels [1]. S186 eliminated over 50% of the administered ⁸⁵Sr dose via urine within 24 hours, with excretion reaching up to 70% at escalated doses [1]. The dose–response relationship was linear: Y(urine %) = 4.13 + 0.078X (where X = dose) [1].

Radiostrontium decorporation Chelation therapy Nuclear emergency medicine

Statistically Superior Efficacy of S186 over S106 in Dual-Agent Radiostrontium Removal Comparison

In a study directly comparing two acetamidopropane bisphosphonate variants, S186 (the calcium sodium salt form of the target compound) increased urinary ⁸⁵⁺⁸⁹Sr excretion by a factor of 9 relative to untreated controls, while S106 (the free acid/monosodium form) produced a 5- to 9-fold increase [1]. Whole-body radionuclide retention was reduced to 35% with S186 versus 28–45% with S106; skeletal retention was reduced to 30% with S186 versus 26–45% with S106 [1]. Regression analysis confirmed S186 was significantly more effective than S106 (ρ < 0.05) [1].

Radiostrontium chelation Comparative efficacy Bisphosphonate chelators

Dose-Dependent Femur Strontium Reduction to 28.4% of Control – Quantified Bone Deposition Prevention

In a quantified dose–response study of Ca-APDA (the calcium salt of (1-acetamidopropane-1,1-diyl)bis(phosphonic acid)), intraperitoneal administration at 600 mg kg⁻¹ for 3 days reduced whole-body ⁸⁵Sr retention to 35.1% of the untreated control level and femur deposition to 28.4% of control [1]. A single oral dose of 600 mg kg⁻¹ administered 10 minutes after strontium ingestion reduced whole-body retention to 31.9% of control and femur deposition to 29.3% of control; simultaneous oral co-administration reduced femur strontium to 16.9% of control [1].

Strontium bone deposition Decorporation pharmacokinetics Radionuclide contamination

Strontium-Specific Chelation Profile vs. Broad-Spectrum Chelators (EDTA/DTPA/Etidronate)

(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) and its S186 salt are consistently characterized in the primary literature and regulatory documentation as strontium-specific chelating agents . This contrasts with polyaminocarboxylate chelators (EDTA, DTPA) that exhibit broad metal-ion affinity and with conventional bone-targeting bisphosphonates (etidronate, alendronate) whose binding is primarily hydroxyapatite-directed rather than strontium-selective [1]. The practical consequence of this specificity is reflected in human case data: in four individuals internally contaminated with ⁹⁰Sr, S186 administration produced obvious increases in ⁹⁰Sr excretion without observed side effects .

Metal-ion selectivity Strontium-specific chelation Calcium discrimination

Regulatory Approval Status – Shanghai Municipal Health Bureau Emergency-Use Authorization

S186 (the calcium sodium salt form of (1-acetamidopropane-1,1-diyl)bis(phosphonic acid)) has received formal approval from the Shanghai Municipal Health Bureau for emergency medical use in China . This regulatory milestone distinguishes this compound from experimental chelators that lack any form of health-authority recognition for human application, including BADE, BADS, S106, and the majority of investigational strontium-decorporation agents [1]. The approval was supported by efficacy data in animal models (rats, mice, dogs) and preliminary human case observations [2].

Regulatory approval Emergency medical use Nuclear accident preparedness

Crystal-Structure-Level Molecular Characterization Enabling Quality-Controlled Procurement

The crystal structure of 1-(acetylamino)propylidene-1,1-bisphosphonic acid dihydrate has been solved and deposited, revealing a C–C–C–N backbone with neutral phosphonyl groups, an intramolecular OPO₃–H⋯OC=O hydrogen bond affecting the N–C–P bond angle, and a head-to-head dimer chain packing motif mediated by water molecules of crystallization [1]. This level of structural characterization is absent for BADE, BADS, and most comparator strontium chelators, and it provides a crystallographically validated identity reference for batch-to-batch quality assurance [1].

X-ray crystallography Quality control Structural confirmation

Validated Application Scenarios for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) and Its S186 Salt


Nuclear Emergency Medical Stockpile – Radiostrontium Decorporation Agent

The S186 calcium sodium salt form of (1-acetamidopropane-1,1-diyl)bis(phosphonic acid) is the only strontium-specific chelating agent with documented health-authority approval (Shanghai Municipal Health Bureau) for emergency medical use [1]. Its 1.5× superiority over BADE/BADS in urinary ⁸⁵Sr excretion [2] and its ability to reduce bone strontium deposition to as low as 16.9% of control levels [3] make it the evidence-supported choice for national and institutional nuclear-emergency pharmaceutical stockpiles.

Preclinical Radiostrontium Decorporation Research – Benchmark Reference Compound

With three decades of published in vivo efficacy data across rats, mice, and dogs, S186 serves as the appropriate positive-control benchmark for any new investigational radiostrontium chelator [1][2]. Its well-characterized dose–response linearity (Y = 4.13 + 0.078X) [1] and statistically verified superiority over S106 (ρ < 0.05) [2] provide researchers with a quantitatively defined performance baseline against which novel agents can be rigorously compared.

Bisphosphonate Structure–Activity Relationship (SAR) Studies – Crystallographically Validated Scaffold

The published single-crystal X-ray structure of 1-(acetylamino)propylidene-1,1-bisphosphonic acid dihydrate [1] provides medicinal chemists and crystallographers with an atomically resolved reference for SAR campaigns exploring side-chain modifications to the geminal bisphosphonate scaffold. The documented intramolecular hydrogen bond (OPO₃–H⋯OC=O) and head-to-head dimer packing motif offer structural insights unavailable for most comparator bisphosphonates.

Occupational or Accidental ⁹⁰Sr Internal Contamination – Clinical Decorporation Protocol

Human case data from four individuals internally contaminated with ⁹⁰Sr demonstrated that S186 administration (intramuscular, once daily for 3 days) produced obvious increases in ⁹⁰Sr urinary excretion without observed side effects [1]. Combined with the rat-model finding that S186 given 30 minutes before radionuclide exposure was as effective as immediate post-exposure administration [2], these data support procurement for both prophylactic and post-exposure decorporation protocols in nuclear facilities and radiopharmaceutical production sites.

Quote Request

Request a Quote for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.